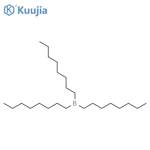

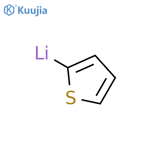

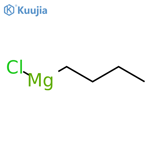

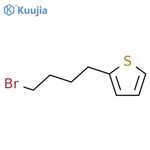

Photochromism of 1,2-bis(2-n-alkyl-5-formyl-3-thienyl)perfluorocyclopentene derivatives

,

Journal of Molecular Structure,

2009,

921(1-3),

89-100